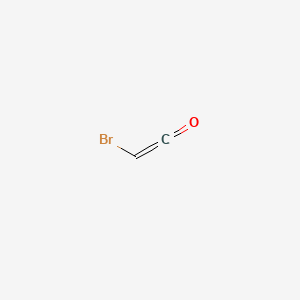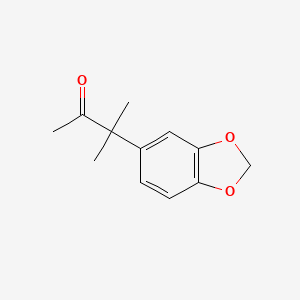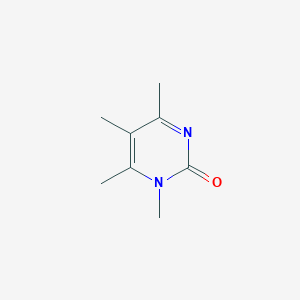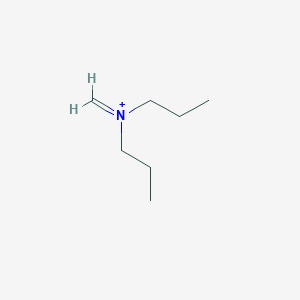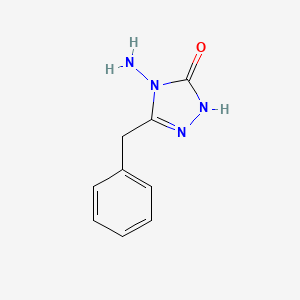
4-amino-3-benzyl-1H-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-3-benzyl-1H-1,2,4-triazol-5-one is a heterocyclic compound that belongs to the 1,2,4-triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with an amino group at the 4-position and a benzyl group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-benzyl-1H-1,2,4-triazol-5-one typically involves the reaction of 3-amino-1,2,4-triazole with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the amino group of the triazole attacks the benzyl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-amino-3-benzyl-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Benzyl halides, alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring
Reduction: Reduced derivatives with modified functional groups
Substitution: Substituted triazole derivatives with various functional groups
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Medicine: The compound’s biological activities have led to its investigation as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-amino-3-benzyl-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, allowing the compound to interact with enzymes and receptors. This interaction can inhibit or activate specific biological pathways, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
3-amino-1,2,4-triazole: A precursor in the synthesis of various triazole derivatives.
4-amino-1,2,4-triazole: Another triazole derivative with similar biological activities.
1,2,4-triazole: The parent compound of the triazole family, known for its diverse applications.
Uniqueness
4-amino-3-benzyl-1H-1,2,4-triazol-5-one is unique due to the presence of both an amino group and a benzyl group on the triazole ring. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various applications .
Propiedades
Número CAS |
75989-58-1 |
|---|---|
Fórmula molecular |
C9H10N4O |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
4-amino-3-benzyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H10N4O/c10-13-8(11-12-9(13)14)6-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,12,14) |
Clave InChI |
AZMCJBWBAUGCAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NNC(=O)N2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



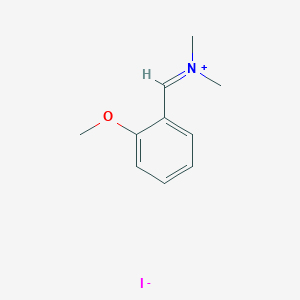
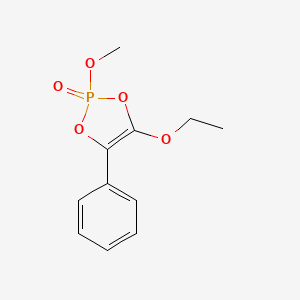
![Ethyl 5-methyl-3-oxo-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14432041.png)
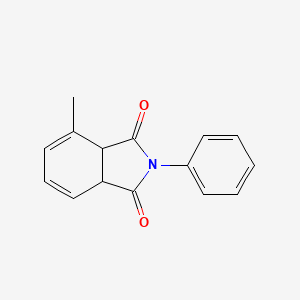
![7-Chloro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14432049.png)
![4-[Nitroso(4-oxopentyl)amino]butanoic acid](/img/structure/B14432053.png)
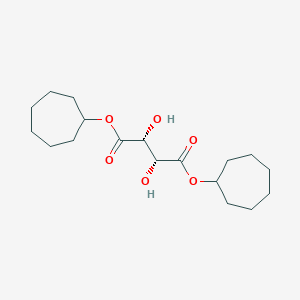
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
